molecular formula C9H9I2NO3 B555807 3,5-Diiodo-D-tyrosine CAS No. 16711-71-0

3,5-Diiodo-D-tyrosine

Cat. No.: B555807
CAS No.: 16711-71-0
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-SSDOTTSWSA-N
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Description

3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring. This compound plays a crucial role in the biosynthesis of thyroid hormones, such as thyroxine and triiodothyronine, which are essential for regulating metabolism, growth, and development in humans and other animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-D-tyrosine can be synthesized through the iodination of D-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free conditions. The reaction is carried out by grinding D-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields this compound with high purity and without the need for chromatographic purification .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the oxidative iodination of D-tyrosine using iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase. These methods are scalable and can produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-D-tyrosine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various iodinated derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, converting it back to D-tyrosine or other intermediates.

    Substitution: The iodine atoms can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as thiols or amines, can be used to substitute the iodine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives, deiodinated tyrosine, and substituted tyrosine derivatives .

Scientific Research Applications

3,5-Diiodo-D-tyrosine has several scientific research applications across different fields:

Comparison with Similar Compounds

Similar Compounds

    Monoiodotyrosine: Contains one iodine atom and is an intermediate in thyroid hormone synthesis.

    Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.

    Triiodothyronine (T3): Contains three iodine atoms and is a more active thyroid hormone.

Uniqueness

3,5-Diiodo-D-tyrosine is unique due to its specific iodination pattern, which makes it a crucial intermediate in the biosynthesis of both thyroxine and triiodothyronine. Its ability to modulate thyroid peroxidase and its role in the formation of thyroid hormones distinguish it from other iodinated tyrosine derivatives .

Biological Activity

3,5-Diiodo-D-tyrosine, a metabolite of thyroid hormones, has garnered interest due to its unique biological activities and potential therapeutic applications. This article delves into its mechanisms of action, effects on metabolism, and its role as a signaling molecule.

Overview of this compound

This compound (often referred to as 3,5-T2) is a derivative of the amino acid tyrosine that contains two iodine atoms at the 3 and 5 positions. It is classified as a thyroid hormone metabolite and has been studied for its effects on various physiological processes, including metabolism and cellular respiration.

Thyroid Hormone Receptor Interaction

Unlike its more well-known counterparts, thyroxine (T4) and triiodothyronine (T3), 3,5-T2 exhibits a low affinity for thyroid hormone receptors. However, it has been shown to stimulate mitochondrial respiration through nuclear-independent pathways. This suggests that its biological effects may be mediated through direct actions on mitochondria and other cellular components rather than traditional genomic mechanisms associated with thyroid hormones .

GPR35 Agonism

Recent studies have identified this compound as an agonist for the GPR35 receptor. This receptor is implicated in various physiological processes including inflammation and metabolism. The potency of this compound in activating GPR35 was found to be lower than that of T3 but still significant, indicating its potential role in modulating metabolic pathways .

Metabolic Regulation

Research indicates that 3,5-T2 can influence lipid metabolism significantly. In animal models, administration of 3,5-T2 led to increased lipolysis and fatty acid oxidation. For instance, in studies involving high-fat diet-induced obesity in rats, treatment with 3,5-T2 resulted in reduced visceral adipose tissue mass and improved metabolic profiles by altering proteomic expressions related to lipid storage and oxidation .

Table 1: Summary of Metabolic Effects Induced by this compound

EffectObservations
LipolysisIncreased hormone-sensitive lipase (HSL) activity
Fatty Acid OxidationEnhanced mitochondrial respiration
Body Weight RegulationReduction in adipose tissue mass
Proteomic ChangesAltered expression of lipogenesis-related proteins

Clinical Case Studies

A historical case study from the early 1930s reported the successful treatment of myxedema patients using doses of 3,5-T2. Patients exhibited improvements in basal metabolic rate (BMR), weight loss, and overall well-being without significant side effects. This suggests that 3,5-T2 may serve as an effective alternative or adjunct therapy for thyroid hormone replacement .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427609
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16711-71-0
Record name Diiodotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIIODOTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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